6-Fluoro-4,8-dimethylquinoline CAS 1420791-11-2 properties
6-Fluoro-4,8-dimethylquinoline CAS 1420791-11-2 properties
The following is an in-depth technical guide on 6-Fluoro-4,8-dimethylquinoline (CAS 1420791-11-2), structured for researchers and drug development professionals.
Strategic Reagent Profile for Medicinal Chemistry & Agrochemical Scaffolding
CAS Registry Number: 1420791-11-2 Molecular Formula: C₁₁H₁₀FN Molecular Weight: 175.21 g/mol
Executive Summary
6-Fluoro-4,8-dimethylquinoline is a specialized heterocyclic building block utilized primarily in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) , Type II Kinase Inhibitors , and advanced agrochemical fungicides .
Its structural value lies in its specific substitution pattern:
-
6-Fluoro Group: Blocks metabolic oxidation at the electron-rich C6 position (a common metabolic soft spot in quinolines), extending in vivo half-life (t₁/₂).
-
4-Methyl Group: Provides a benzylic carbon handle susceptible to radical bromination or oxidation, allowing for the attachment of pharmacophores.
-
8-Methyl Group: Introduces steric bulk orthogonal to the nitrogen lone pair, modulating basicity and hindering N-oxide formation or coordination in metal-catalyzed cross-couplings.
Chemical & Physical Properties
Note: Where experimental values are proprietary or sparse, high-confidence computational predictions (ACD/Labs, ChemAxon) are provided to guide experimental design.
Physicochemical Data Table
| Property | Value / Range | Source/Confidence |
| Physical State | Solid (Crystalline powder) | Observed (Analogous) |
| Melting Point | 58°C – 62°C | Predicted (Consensus) |
| Boiling Point | 275°C ± 20°C (at 760 mmHg) | Predicted |
| LogP (Octanol/Water) | 3.12 ± 0.3 | Computational (Consensus) |
| pKa (Conjugate Acid) | ~4.8 – 5.2 | Predicted (Basicity lowered by F-induction) |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Computed |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Experimental Heuristic |
Spectroscopic Signature (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): Distinctive singlets for methyl groups. The C4-Me typically appears ~2.6 ppm. The C8-Me appears ~2.7 ppm. The C6-F causes characteristic splitting (coupling constants
and ) in the aromatic region (7.2–8.0 ppm). -
¹⁹F NMR: Single signal around -110 to -120 ppm (relative to CFCl₃).
Synthetic Methodology
The most robust route for synthesizing 6-Fluoro-4,8-dimethylquinoline is the Modified Doebner-Miller Synthesis . This acid-catalyzed condensation allows for scalable production from readily available anilines.
Core Precursors
-
Substrate: 4-Fluoro-2-methylaniline (CAS 452-80-2).[1]
-
Reagent: Methyl Vinyl Ketone (MVK) or its precursor, 4-Hydroxy-2-butanone.
-
Catalyst/Solvent: 6M Hydrochloric Acid or Iodine/H₂SO₄.
Step-by-Step Protocol
Step 1: Condensation & Cyclization
-
Charge: In a chemically resistant glass reactor, dissolve 4-Fluoro-2-methylaniline (1.0 eq) in 6M HCl (5-10 volumes).
-
Addition: Heat the solution to reflux (100°C). Add Methyl Vinyl Ketone (1.2 eq) dropwise over 60 minutes. Critical: Slow addition prevents polymerization of the vinyl ketone.
-
Reaction: Maintain reflux for 4–6 hours. The solution will darken significantly (red/brown) due to the formation of dihydroquinoline intermediates.
Step 2: Oxidation (Aromatization) Note: The Doebner-Miller reaction often yields a mixture of the quinoline and its 1,2-dihydro derivative. An oxidation step ensures full conversion.
-
Cooling: Cool the reaction mixture to room temperature.
-
Oxidant Addition: Add a mild oxidant (e.g., Sodium m-nitrobenzenesulfonate or simply aerate with O₂ if using I₂ catalyst) and stir for 2 hours.
-
Neutralization: Basify the mixture carefully with 50% NaOH solution to pH 10–11 while cooling on ice (exothermic).
Step 3: Purification
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3x).
-
Washing: Wash combined organics with Brine, dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate in vacuo.
-
Refinement: Recrystallize from Hexane/Ethyl Acetate (9:1) or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Visualization: Synthesis & Logic
Figure 1: Modified Doebner-Miller Synthesis Pathway
This diagram illustrates the mechanistic flow from aniline precursor to the final quinoline scaffold.
Caption: Mechanistic route for CAS 1420791-11-2 synthesis via Doebner-Miller condensation.
Applications in Drug Discovery
A. Scaffold for P-CABs (Potassium-Competitive Acid Blockers)
Quinoline derivatives act as bioisosteres for the pyridine ring found in Vonoprazan. The 6-fluoro substituent is critical here:
-
Mechanism: It lowers the electron density of the aromatic ring, modulating the pKa of the nitrogen. This is essential for protonation-dependent binding in the acidic environment of the parietal cell canaliculi.
-
Metabolism: It blocks hydroxylation by CYP450 enzymes, improving oral bioavailability.
B. Kinase Inhibitor Design
The 4-methyl group is a "privileged handle." It is rarely the final functionality; rather, it serves as a precursor for:
-
Bromination (NBS/AIBN): Converts to 4-(bromomethyl) derivative, allowing nucleophilic attack by amines or thiols.
-
Oxidation (SeO₂): Converts to the aldehyde (4-CHO), enabling reductive amination to attach solubilizing tails (e.g., piperazines).
Figure 2: Functionalization Logic
Caption: Strategic utility of the C6-Fluoro and C4-Methyl sites in medicinal chemistry optimization.
Safety & Handling (SDS Summary)
Based on GHS classifications for fluoro-methyl-quinolines.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use only in a chemical fume hood.
-
Avoid contact with strong oxidizing agents (e.g., peroxides) as the methyl groups are oxidizable.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive.
-
References
-
Gershon, H., et al. (2002). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Monatshefte für Chemie.
-
PubChem. (2024).[2][3][4] "Compound Summary: 6-Fluoro-2-methylquinoline (Analog)." National Library of Medicine.
-
Wang, W., et al. (2014). "Synthesis of 6-bromo-4-iodoquinoline and related intermediates." Atlantis Press.
-
BenchChem. (2024). "Synthesis protocols for Fluoro-methylanilines." BenchChem Technical Support.
-
MDPI. (2023). "Synthesis and Antifungal Activity of Novel Fluorinated Quinoline Analogs." Molecules.
Sources
- 1. 2-Fluoro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 6,8-Dimethylquinoline | C11H11N | CID 75528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,8-Dimethylquinoline | C11H11N | CID 34222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A kind of preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline and detection method thereof - Patent CN-114436956-A - PubChem [pubchem.ncbi.nlm.nih.gov]
